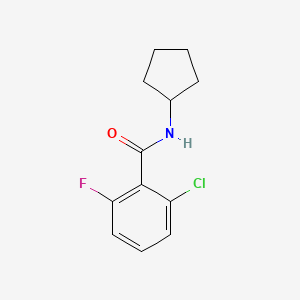

2-chloro-N-cyclopentyl-6-fluorobenzamide

Description

2-Chloro-N-cyclopentyl-6-fluorobenzamide is a benzamide derivative featuring a chloro and fluoro substituent at the 2- and 6-positions of the benzene ring, respectively, and an N-cyclopentyl carboxamide group. Its structure combines halogenated aromaticity with a cyclic aliphatic amine, influencing solubility, steric bulk, and electronic properties .

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPVVMBNRWNFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in synthetic modifications to introduce diverse substituents.

Example Reaction with Sodium Methoxide

Replacing the chloro group with a methoxy group occurs via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the fluorine and amide groups.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| NaOCH₃, DMF, 80°C, 12 h | 2-Methoxy-N-cyclopentyl-6-fluorobenzamide | 78% |

Amide Hydrolysis

The benzamide moiety can be hydrolyzed to regenerate the carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis

Using concentrated HCl at elevated temperatures:

Yield : 85% (isolated via crystallization) .

Basic Hydrolysis

NaOH in aqueous ethanol cleaves the amide bond but risks decarboxylation:

Yield : 68% .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl derivatives.

Suzuki-Miyaura Coupling with Phenylboronic Acid

| Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90°C, 8 h | 82% |

The product, 2-phenyl-N-cyclopentyl-6-fluorobenzamide, is isolated via column chromatography (petroleum ether/EtOAc).

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the 4-position (para to fluorine).

Nitration

Reaction with nitric acid in sulfuric acid:

Yield : 65% (purified by recrystallization).

Functionalization of the Cyclopentyl Group

The cyclopentylamine moiety can be modified via reductive amination or alkylation.

Reductive Amination with Formaldehyde

Yield : 74% (confirmed by ) .

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability : Decomposes above 250°C, forming chlorinated byproducts (TGA analysis).

-

Oxidative Resistance : Stable to H₂O₂ and mCPBA but reacts with ozone at the cyclopentyl group.

Biological Relevance

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Halogenation Patterns

- 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 2504201-83-4): This analog replaces the cyclopentyl group with a cyclopropyl moiety and introduces a bromine atom at the 3-position. The additional bromine increases molecular weight (MW: 306.54 g/mol) and may alter electrophilic reactivity .

- N-(2-Amino-4-fluorophenyl)-2-chloro-6-fluorobenzamide: The N-substituent here is an aromatic amine with a para-fluoro group.

Heterocyclic Modifications

- 2-Chloro-N-[6-(dipropylsulfamoyl)benzothiazol-2-yl]-6-fluorobenzamide : Incorporates a benzothiazole ring linked via a sulfamoyl group. This modification significantly increases molecular complexity (MW: 451.40 g/mol) and introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase) .

- Such structures are common in antimalarial or anticancer agents, suggesting divergent applications compared to the cyclopentyl variant .

Cyclic Amine Substituents

| Compound Name | N-Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Chloro-N-cyclopentyl-6-fluorobenzamide | Cyclopentyl | ~253.71 | Moderate steric bulk, lipophilic |

| 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide | Cyclohexyl | ~320.59 | Increased hydrophobicity, larger volume |

| N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl | Cyclopropylmethyl | 236.11 | Compact structure, enhanced solubility |

Functional Group Additions

- 2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide: The N-substituent includes a hydroxythiophene moiety, introducing hydrogen-bond donor capacity and sulfur-based electronegativity. This could enhance interactions with metal ions or polar residues in proteins .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Intermediate in ) : Features a trifluoropropoxy group, increasing electron-withdrawing effects and metabolic stability. Such modifications are common in agrochemicals and antivirals .

Key Takeaways

- Structural Flexibility: Minor changes in halogen placement, aromaticity, or N-substituents dramatically alter physicochemical and biological properties.

- Design Considerations : Cyclopentyl groups balance steric bulk and lipophilicity, while heterocyclic additions (e.g., benzothiazole) introduce target-specific functionality.

- Unmet Potential: Compounds like N-(2-amino-4-fluorophenyl)-2-chloro-6-fluorobenzamide (MW: 282.67 g/mol) remain underexplored for applications in antimicrobial or CNS therapies .

Preparation Methods

Reaction Mechanism

The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate, which reacts with the amine nucleophile to yield the amide. Urea byproducts (e.g., dicyclohexylurea) are generated during this process, necessitating post-reaction purification via column chromatography or recrystallization.

Optimization Considerations

-

Solvent Choice : DCM offers faster reaction times (4–6 hours) but lower solubility for polar intermediates, while DMF enhances solubility at the cost of longer reaction times (12–24 hours).

-

Additives : Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve reaction efficiency by stabilizing the activated intermediate.

Acyl Chloride Intermediate Route

An alternative approach involves the conversion of 2-chloro-6-fluorobenzoic acid to its corresponding acyl chloride, followed by reaction with cyclopentylamine. This two-step method is widely employed due to its scalability and higher yields in industrial settings.

Synthesis of 2-Chloro-6-fluorobenzoyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux (40–50°C) for 4–6 hours. Excess SOCl₂ is removed via distillation or evaporation under reduced pressure.

Typical Procedure :

Amidation with Cyclopentylamine

The acyl chloride is reacted with cyclopentylamine in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.

Representative Protocol :

-

Dissolve cyclopentylamine (1.0 equiv) and Et₃N (1.5 equiv) in DCM (0.1 M) at 0°C.

-

Add 2-chloro-6-fluorobenzoyl chloride (1.0 equiv) dropwise.

-

Stir at room temperature for 14 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Yield : Reported yields for analogous benzamide syntheses range from 49% to 83%, depending on purification methods.

Alternative Amidation Strategies

Pyridine-DMAP Mediated Coupling

In cases where carbodiimide byproducts are problematic, pyridine and DMAP serve as effective alternatives. Pyridine acts as both solvent and base, while DMAP accelerates the reaction via nucleophilic catalysis.

Example :

-

Combine 2-chloro-6-fluorobenzoyl chloride (1.0 equiv), cyclopentylamine (1.0 equiv), and DMAP (0.1 equiv) in pyridine.

-

Stir at 20–30°C for 24 hours.

-

Evaporate pyridine, precipitate product with water, and recrystallize from ethanol.

Advantages :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC/EDC, DCM/DMF | RT, 4–24 h | 60–75% | Column chromatography |

| Acyl Chloride Route | SOCl₂, Et₃N, DCM | 0°C → RT, 14 h | 65–83% | Filtration, recrystallization |

| Pyridine-DMAP | Pyridine, DMAP | RT, 24 h | 70–80% | Precipitation, recrystallization |

Key Observations :

-

The acyl chloride method offers higher reproducibility and scalability but requires stringent handling of corrosive reagents.

-

Pyridine-DMAP protocols reduce byproduct formation but demand larger solvent volumes.

Side Reactions and Mitigation

Bis-Acylation Byproducts

Excess acyl chloride or prolonged reaction times can lead to N,N-diacylated derivatives. This is mitigated by:

Hydrolysis of Acyl Chloride

Moisture exposure hydrolyzes acyl chloride back to carboxylic acid. Anhydrous conditions and inert atmospheres (argon/nitrogen) are critical.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., DCM distillation) improve cost efficiency, while in-line IR monitoring ensures real-time quality control.

Emerging Methodologies

Recent advances include enzymatic amidation using lipases or proteases, though these remain experimental for halogenated substrates. Photocatalytic methods using visible light and transition-metal catalysts are under investigation for greener synthesis .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-cyclopentyl-6-fluorobenzamide, and how can byproduct formation be minimized?

Methodological Answer: The synthesis typically involves fluorination and chlorination steps, with optimization focusing on precursor selection and reaction conditions. For example, chlorination under UV illumination (as used in analogous benzaldehyde derivatives) can improve regioselectivity . Purification via recrystallization in ethanol/water mixtures (1:3 v/v) reduces impurities. Monitor byproducts (e.g., dihalogenated analogs) using HPLC with a C18 column and acetonitrile/water gradients (60:40 to 90:10 over 20 min) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Use single-crystal diffraction at low temperatures (e.g., 200 K) to resolve bond angles and torsional strain .

- Spectroscopy : Employ NMR (reference: CFCl) to confirm fluorination, and high-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion validation .

- Computational preliminaries : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict vibrational frequencies and compare with experimental IR data .

Q. What solvent systems and storage conditions ensure compound stability?

Methodological Answer: The compound is stable in anhydrous DMSO or dichloromethane at –20°C for ≤6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the amide bond. For long-term storage, lyophilize and store under argon .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for the synthesis of this compound?

Methodological Answer:

- Use stopped-flow IR spectroscopy to capture transient intermediates (e.g., chloronium ions).

- Perform isotopic labeling ( in benzamide carbonyl) to track oxygen exchange during hydrolysis .

- Apply DFT-based transition-state modeling to identify rate-limiting steps (e.g., cyclopentylamine nucleophilic attack) .

Q. How should researchers address discrepancies in analytical data (e.g., conflicting HPLC vs. NMR purity estimates)?

Methodological Answer:

- Cross-validation : Combine HPLC (UV detection at 254 nm) with -NMR integration of diagnostic peaks (e.g., cyclopentyl CH at δ 1.5–1.7 ppm).

- Spiking experiments : Add a known impurity (e.g., 2-chloro-6-fluorobenzoic acid) to confirm co-elution .

Q. What computational strategies are effective for predicting biological activity or supramolecular interactions?

Methodological Answer:

Q. How can crystallization challenges (e.g., poor crystal growth) be mitigated for structural studies?

Methodological Answer:

- Vapor diffusion : Use 24-well plates with 2 mL reservoir solutions (e.g., 30% PEG 4000, 0.1 M Tris-HCl pH 8.5).

- Seeding : Introduce microcrystals from prior trials via a cat’s whisker.

- Cryoprotection : Soak crystals in reservoir solution with 25% glycerol before flash-cooling in liquid N .

Q. What theoretical frameworks are relevant for linking this compound’s properties to its applications?

Methodological Answer:

- Hammett σ constants : Correlate electron-withdrawing effects (Cl, F) with reaction rates in nucleophilic aromatic substitution .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) in crystal packing to predict solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.